N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine
Overview
Description
N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine is an organic compound characterized by the presence of two allyl groups and an ethylsulfonyl group attached to a 1,3-benzenediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine typically involves the following steps:
Starting Material: The synthesis begins with 1,3-benzenediamine.
Allylation: The 1,3-benzenediamine undergoes allylation using allyl bromide in the presence of a base such as potassium carbonate to form N1,N1-diallyl-1,3-benzenediamine.
Sulfonylation: The N1,N1-diallyl-1,3-benzenediamine is then subjected to sulfonylation using ethylsulfonyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the allylation and sulfonylation steps.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenediamine derivatives.
Scientific Research Applications
N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The allyl groups may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N1,N1-Diallyl-4-(trifluoromethyl)-1,2-benzenediamine: Similar structure but with a trifluoromethyl group instead of an ethylsulfonyl group.
4-Fluoro-N1,N1-di-2-propen-1-yl-1,2-benzenediamine: Similar structure but with a fluoro group instead of an ethylsulfonyl group.
Uniqueness
N1,N1-Diallyl-4-(ethylsulfonyl)-1,3-benzenediamine is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. The ethylsulfonyl group enhances the compound’s solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-ethylsulfonyl-1-N,1-N-bis(prop-2-enyl)benzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-4-9-16(10-5-2)12-7-8-14(13(15)11-12)19(17,18)6-3/h4-5,7-8,11H,1-2,6,9-10,15H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONFTUOZJYTGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N(CC=C)CC=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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